molecular formula C40H34N2P2 B1587541 N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine CAS No. 74684-87-0

N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine

Cat. No. B1587541
CAS RN: 74684-87-0
M. Wt: 604.7 g/mol
InChI Key: YPYYPCOFIRQIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine” is a chemical compound with the empirical formula C44H40N2P2 . It is related to the class of compounds known as chiral catalysts & ligands . The compound is often used in the form of its dichlororuthenium (II) dichloromethane adduct .


Molecular Structure Analysis

The molecular structure of this compound involves two diphenylphosphino groups attached to a phenylmethylene group, which is further attached to a 1,2-ethanediamine . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its molecular weight is 662.781 Da . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The compound is classified as a combustible solid . It’s important to handle it with appropriate safety measures. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]ethyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34N2P2/c1-5-19-35(20-6-1)43(36-21-7-2-8-22-36)39-27-15-13-17-33(39)31-41-29-30-42-32-34-18-14-16-28-40(34)44(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28,31-32H,29-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYYPCOFIRQIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NCCN=CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390704
Record name (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-{2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]ethyl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine

CAS RN

74684-87-0
Record name (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-{2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]ethyl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
Reactant of Route 3
Reactant of Route 3
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
Reactant of Route 5
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
Reactant of Route 6
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.